molecular formula C14H19ClO9 B12285868 6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate

6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate

Cat. No.: B12285868
M. Wt: 366.75 g/mol
InChI Key: NABBGXLHIWQTIZ-UHFFFAOYSA-N
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Description

6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate is a chemical compound with the molecular formula C14H19ClO9. It is a derivative of alpha-D-glucopyranose, where the hydroxyl group at the sixth position is replaced by a chlorine atom, and the hydroxyl groups at positions 1, 2, 3, and 4 are acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate typically involves multiple steps. One common method starts with alpha-D-glucopyranose, which undergoes chlorination at the sixth position using reagents such as thionyl chloride or phosphorus pentachloride. The resulting 6-chloro-6-deoxy-alpha-D-glucopyranose is then acetylated at positions 1, 2, 3, and 4 using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological activity. The presence of acetyl groups enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent .

Properties

IUPAC Name

[4,5,6-triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABBGXLHIWQTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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